

A Comparative Analysis of the Explosive Properties of Picramide and Picrate Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Picrate
Cat. No.:	B076445
Get Quote	

This guide provides an objective comparison of the explosive properties of picramide (2,4,6-trinitroaniline) and its derivatives against **picrate** derivatives. Trinitrobenzene can be attached to aliphatic backbones through various linkages, with two common ones being picramides (C-N linkage) and **picrates** (C-O linkage).^[1] This analysis is intended for researchers, scientists, and professionals in drug development and energetic materials science, summarizing key performance metrics from experimental data to highlight the differences in sensitivity and stability between these two classes of energetic compounds.

Quantitative Data on Explosive Properties

The following table summarizes the key experimental data for picramide and **picrate** derivatives with ethane (Et) and neopentane (Np) backbones, as well as standalone data for picramide and common **picrate** salts.

Compound/Derivative	Chemical Linkage	Impact Sensitivity (H ₅₀ , cm)	Friction Sensitivity (N)	Onset Decomposition Temp (°C)	Detonation Velocity (m/s)	Density (g/cm ³)
Picramide Derivatives						
Picramide (TNA)	Aromatic Amine	Data Not Found	Data Not Found	188[2]	7,300[3][4]	1.72[4][5]
Ethane Picramide (Et-NH)						
	C-N	282 ± 89[1]	>360 N (Insensitive)[1]	245.9[1]	Data Not Found	Data Not Found
Neopentane Picramide (Np-NH)						
	C-N	124 ± 29[1]	>360 N (Insensitive)[1]	264.3[1]	Data Not Found	Data Not Found
Picrate Derivatives						
Ethane Picrate (Et-O)	C-O	174 ± 45[1]	>360 N (Insensitive)[1]	240.8[1]	Data Not Found	Data Not Found
Neopentane Picrate (Np-O)						
	C-O	74 ± 34[1]	>360 N (Insensitive)[1]	298.0[1]	Data Not Found	Data Not Found
Lead Picrate	Metal Salt	Highly Sensitive[6][7][8]	Low (with H ₂ O)[7]	Data Not Found	5,200[4]	2.90[4]
Potassium Picrate	Metal Salt	Highly Sensitive[6]	More Sensitive (Anhydrous)[7]	> Picric Acid[7]	Data Not Found	Data Not Found
Ammonium Picrate	Metal Salt	Data Not Found	Data Not Found	Data Not Found	7,150[4]	1.60[4]

Note: H_{50} represents the height from which a standard weight has a 50% probability of causing an initiation.

Analysis of Explosive Properties

Impact Sensitivity: Experimental data reveals a clear trend: picramide derivatives are consistently less sensitive to impact than their corresponding **picrate** counterparts.^[1] For instance, the ethane-backbone picramide (Et-NH) has an H_{50} value of 282 cm, making it significantly more robust than the ethane **picrate** (Et-O) at 174 cm.^[1] This trend holds for the neopentane backbone as well, with the picramide (Np-NH) being less sensitive than the **picrate** (Np-O).^[1] This difference is often attributed to the "trigger linkage," where the weaker C-O bond in **picrates** compared to the C-N bond in picramides leads to easier initiation under impact.^{[1][9]} It is also critical to note that many metal **picrate** salts are significantly more sensitive to impact, friction, and shock than picric acid itself.^{[6][8]}

Friction Sensitivity: The aliphatic picramide and **picrate** derivatives studied show very low sensitivity to friction.^[1] Almost all materials tested had friction sensitivities greater than the highest setting on the BAM friction apparatus (>360 N), classifying them as friction insensitive.^[1] However, the sensitivity of metal **picrates** can vary; for example, anhydrous **picrates** tend to be more sensitive to friction than their hydrated forms.^[7]

Thermal Stability: Both picramide and **picrate** derivatives exhibit good thermal stability, with onset decomposition temperatures well above 200°C.^[1] The picramide derivatives Et-NH and Np-NH displayed decomposition onsets of 245.9°C and 264.3°C, respectively.^[1] Similarly, the **picrate** derivatives Et-O and Np-O showed high thermal stability with decomposition onsets of 240.8°C and 298°C.^[1] This makes them suitable for applications where thermal robustness is required.^[1] In contrast, alkali metal **picrates** begin to decompose at higher temperatures than picric acid, suggesting they have higher thermal stability than their parent acid.^[7]

Detonation Velocity: Picramide (2,4,6-trinitroaniline) is a powerful high explosive with a detonation velocity of 7,300 m/s.^{[3][4]} Data for the aliphatic derivatives is less common, but the performance of **picrate** salts varies widely. Ammonium **picrate** has a detonation velocity of 7,150 m/s, whereas lead **picrate** is significantly lower at 5,200 m/s.^[4]

Experimental Protocols

The data presented in this guide are derived from standardized testing methods for energetic materials.

Impact Sensitivity: BAM Fallhammer Test

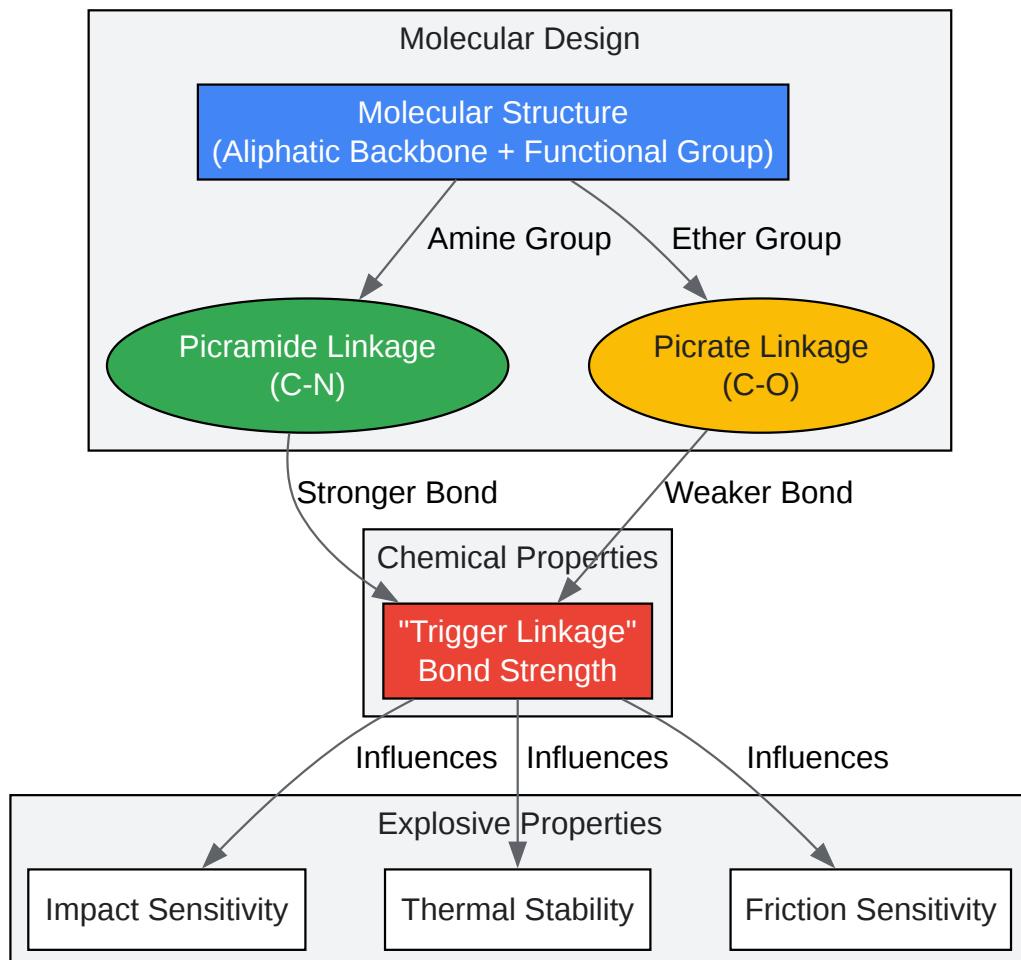
This test determines the sensitivity of a material to impact energy.[\[10\]](#)[\[11\]](#)

- Apparatus: The test setup consists of a drop weight (e.g., 2.5 kg), a steel anvil, and a sample assembly.[\[12\]](#) The sample (approximately 40 mg) is confined between two steel cylinders, which are placed on the anvil.
- Procedure: A weight is dropped from a specific, measurable height onto the sample.[\[11\]](#) The test is repeated multiple times at various heights.[\[12\]](#) An "event" or "go" is recorded if an explosion, flame, or spark is observed.[\[12\]](#)
- Data Analysis: The H_{50} value, or the height at which there is a 50% probability of initiation, is calculated statistically, often using the Bruceton "up-and-down" method.[\[12\]](#)[\[13\]](#) A higher H_{50} value indicates lower sensitivity.[\[14\]](#)

Friction Sensitivity: BAM Friction Test

This method assesses a material's sensitivity to frictional stimuli.[\[15\]](#)[\[16\]](#)

- Apparatus: The device consists of a fixed porcelain pin and a movable porcelain plate, which is driven by a motor.[\[16\]](#) A loading arm with various weights applies a controlled force to the pin.[\[16\]](#)[\[17\]](#)
- Procedure: A small sample (approx. 10 mm³) is placed on the porcelain plate beneath the pin.[\[2\]](#) A specific load is applied, and the plate is moved back and forth under the pin once over a distance of 10 mm.[\[2\]](#)[\[16\]](#) The test is conducted with increasing loads.
- Data Analysis: The result is reported as the lowest load at which an explosion, spark, or crackling sound occurs in at least one of six trials.[\[2\]](#) Materials that do not react at the maximum load (typically 360 N) are considered insensitive to friction.[\[1\]](#)[\[16\]](#)


Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure a material's thermal stability and decomposition behavior.[18][19]

- Apparatus: A DSC instrument measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19]
- Procedure: A small, precisely weighed sample (typically 1-5 mg) is sealed in a crucible (e.g., aluminum).[2] An empty, sealed crucible serves as the reference.[2] The sample and reference are heated at a constant rate (e.g., 10 K/min).[19]
- Data Analysis: The instrument records heat flow versus temperature. An exothermic peak indicates a decomposition reaction. The "onset temperature" is the temperature at which this exothermic decomposition begins, which serves as a key indicator of the material's thermal stability.[18][19]

Visualization

The following diagram illustrates the logical relationship between molecular structure and the resulting explosive sensitivity, a key concept in the design of energetic materials.

[Click to download full resolution via product page](#)

Caption: Factors influencing the sensitivity of energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Trinitroaniline - Sciencemadness Wiki [sciemadness.org]
- 4. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Picrate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Picric acid - Sciencemadness Wiki [sciemadness.org]
- 9. Understanding Trigger Linkage Dynamics in Energetic Materials Using Mixed Picramide Nitrate Ester Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fauske.com [fauske.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. smsenergetics.com [smsenergetics.com]
- 16. utec-corp.com [utec-corp.com]
- 17. etusersgroup.org [etusersgroup.org]
- 18. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Explosive Properties of Picramide and Picrate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076445#comparing-the-explosive-properties-of-picramide-and-picrate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com